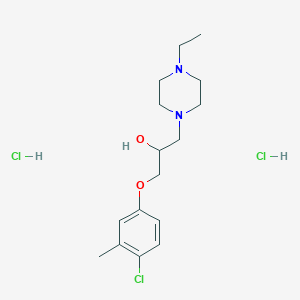

1-(4-Chloro-3-methylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride

Description

1-(4-Chloro-3-methylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound featuring a propan-2-ol backbone substituted with a 4-chloro-3-methylphenoxy group and a 4-ethylpiperazine moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its molecular formula is C₁₆H₂₄ClN₂O₂·2HCl, with a molar mass of ~381.7 g/mol (calculated from related analogs in ).

Properties

IUPAC Name |

1-(4-chloro-3-methylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25ClN2O2.2ClH/c1-3-18-6-8-19(9-7-18)11-14(20)12-21-15-4-5-16(17)13(2)10-15;;/h4-5,10,14,20H,3,6-9,11-12H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCOXBFOFXUJNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(COC2=CC(=C(C=C2)Cl)C)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-methylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:

Formation of the Phenoxy Intermediate: The chlorinated phenol is reacted with an appropriate alkylating agent to form the phenoxy intermediate.

Piperazine Introduction: The phenoxy intermediate is then reacted with 4-ethylpiperazine under suitable conditions to introduce the piperazine ring.

Propanol Backbone Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-methylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Nucleophiles: Sodium hydroxide (NaOH), Ammonia (NH3)

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C16H27Cl3N2O2

Molecular Weight: 385.75 g/mol

IUPAC Name: 1-(4-chloro-3-methylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride

The compound features a chlorinated phenoxy group and a piperazine ring, contributing to its unique chemical reactivity and biological interactions.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that may include:

- Preparation of 4-chloro-3-methylphenol through chlorination of 3-methylphenol.

- Formation of the phenoxy compound by reacting 4-chloro-3-methylphenol with appropriate alkyl or acyl groups.

- Synthesis of the piperazine derivative , which may involve the reaction of piperazine with various electrophiles.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives containing the piperazine moiety can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .

Anticancer Properties

Preliminary studies have explored the anticancer effects of this compound. For instance, its structural similarity to known anticancer agents has led to investigations into its ability to induce apoptosis in cancer cells. The mechanism may involve interaction with specific cellular targets, leading to cell cycle arrest and programmed cell death .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride would depend on its specific biological target:

Molecular Targets: Could interact with enzymes, receptors, or other proteins.

Pathways Involved: May influence signaling pathways, metabolic processes, or cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound belongs to a class of phenoxy-propanol derivatives with piperazine or morpholine substituents. Key structural analogs and their properties are summarized below:

Key Observations :

- Nitrogenous Core: Piperazine derivatives (e.g., 4-ethyl, 4-benzyl) generally exhibit higher basicity and improved solubility in acidic conditions compared to morpholine analogs .

- Substituent Effects : Bulky groups (e.g., adamantyl in ) increase lipophilicity and may enhance blood-brain barrier penetration, whereas polar groups (e.g., methoxy in ) improve receptor affinity.

- Salt Forms: Dihydrochloride salts (as in the target compound) enhance aqueous solubility, critical for intravenous formulations .

Pharmacological and Functional Comparisons

- The target compound’s ethylpiperazine group may modulate selectivity for β-adrenoceptors .

- Antifungal Activity: Triazole-containing analogs (e.g., 2-aryl-3-azolyl derivatives in ) exhibit CYP51 binding and antifungal effects. While the target compound lacks a triazole group, its chloro-methylphenoxy moiety may confer mild antimicrobial properties .

- Antiarrhythmic Potential: Indole-containing phenoxypropanols (e.g., ) demonstrate electrographic stabilization, implying structural motifs shared with the target compound could support cardiac applications.

Substituent-Driven Activity Trends

- Chloro-Methylphenoxy Group: Enhances metabolic stability and halogen bonding with biological targets, as seen in related antifungal agents .

- Ethylpiperazine vs.

Biological Activity

1-(4-Chloro-3-methylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride, with a molecular formula of C16H27Cl3N2O2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized by its complex structure, which includes a chloro-substituted phenoxy group and a piperazine moiety. Its molecular weight is approximately 385.76 g/mol, and it exists as a dihydrochloride salt, which may enhance its solubility in biological systems .

Structural Formula

Pharmacological Profile

This compound has shown potential in various biological assays:

- Dopamine Receptor Interaction : Preliminary studies suggest that compounds with similar structures may interact with dopamine receptors, particularly the D3 receptor. This interaction could lead to neuroprotective effects, making it a candidate for treating neuropsychiatric disorders .

- Neuroprotective Effects : Research indicates that derivatives of piperazine can provide neuroprotection against neurotoxic agents like MPTP in animal models. This suggests that 1-(4-Chloro-3-methylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol may exhibit similar properties .

- Anticholinesterase Activity : Some piperazine derivatives have demonstrated the ability to inhibit human acetylcholinesterase, which is crucial for neurotransmission regulation. This activity could position the compound as a potential therapeutic agent for Alzheimer's disease .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Receptor Modulation : The compound likely interacts with specific G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways related to neurotransmission.

- Enzyme Inhibition : By inhibiting acetylcholinesterase or other enzymes, the compound can alter neurotransmitter levels, potentially leading to enhanced cognitive function or neuroprotection.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this structure:

| Study | Findings |

|---|---|

| Research on D3 Receptor Agonists | Identified selective D3 receptor agonists that promote neuroprotection in dopaminergic neurons. |

| Piperazine Derivatives | Demonstrated inhibition of acetylcholinesterase by piperazine derivatives, linking structural attributes to biological activity. |

| Corrosion Inhibition Studies | Investigated the protective effects of piperazine compounds in acidic environments, showcasing their versatility beyond biological applications. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Chloro-3-methylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer :

- Synthesis : Start with nucleophilic substitution between 4-chloro-3-methylphenol and epichlorohydrin to form the epoxide intermediate. React this with 4-ethylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 60°C) to open the epoxide ring. Purify the product via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1). Convert the free base to the dihydrochloride salt using HCl gas in anhydrous ethanol .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of epoxide to piperazine) and temperature (50–70°C) to minimize byproducts like unreacted epoxide or dimerization.

Q. How can structural characterization of this compound be performed to confirm its purity and stereochemistry?

- Methodological Answer :

- X-ray Crystallography : Grow single crystals by slow evaporation from ethanol/water. Use SHELXL (v.2025) for refinement, leveraging high-resolution data (d < 0.8 Å) to resolve Cl and CH₃ group positions .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., δ 1.2 ppm for ethylpiperazine CH₃, δ 4.3 ppm for propan-2-ol CH).

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 387.18 (calculated).

Q. What experimental approaches are suitable for assessing solubility and stability in aqueous buffers?

- Methodological Answer :

- Solubility : Perform shake-flask assays in PBS (pH 7.4) at 25°C. Centrifuge saturated solutions (10,000 × g, 10 min) and quantify supernatant via UV-Vis (λ = 254 nm).

- Stability : Incubate at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Dihydrochloride salts typically show improved aqueous stability compared to free bases .

Advanced Research Questions

Q. How can researchers identify the primary pharmacological targets of this compound, given its structural similarity to beta-blockers?

- Methodological Answer :

- Receptor Binding Assays : Screen against β₁/β₂-adrenergic receptors using radiolabeled ligands (e.g., [³H]-CGP 12177). Calculate IC₅₀ values via competitive binding curves.

- Molecular Docking : Use AutoDock Vina to model interactions with β-adrenergic receptors. Focus on hydrogen bonding between the propan-2-ol group and Ser49 (β₁) or Ser79 (β₂) .

Q. What strategies are effective for resolving contradictions in metabolic stability data across different in vitro models?

- Methodological Answer :

- Comparative Studies : Perform parallel assays in human liver microsomes (HLM) and hepatocytes. Normalize data to cytochrome P450 activity (e.g., CYP2D6, implicated in piperazine metabolism).

- Data Reconciliation : Use LC-MS/MS to identify phase I/II metabolites. If microsomes show faster degradation than hepatocytes, consider efflux transporters (e.g., P-gp) or cytosolic enzymes .

Q. How should experimental designs be structured to evaluate environmental fate, given the compound’s potential ecotoxicity?

- Methodological Answer :

- Biodegradation : Use OECD 301F (manometric respirometry) to measure % mineralization in activated sludge. Compare with structurally related compounds (e.g., 4-ethylpiperazine derivatives).

- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (48-hour LC₅₀) and algae (72-hour growth inhibition). Correlate results with logP (predicted ~2.1) and solubility data .

Data Contradiction Analysis

Q. How can discrepancies in crystallographic data (e.g., bond lengths vs. DFT calculations) be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.